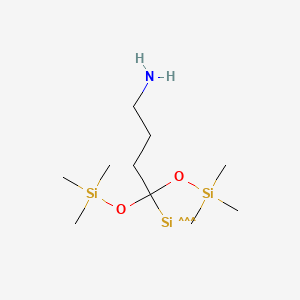
CID 87319099
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropylbis(trimethylsiloxy)methylsilane is a chemical compound with the molecular formula C10H29NO2Si3 and a molecular weight of 279.6 g/mol . It is primarily used for research and development purposes and is not intended for medicinal or household use . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Aminopropylbis(trimethylsiloxy)methylsilane involves specific reaction conditions and routes. One common method includes the reaction of 3-aminopropyltrimethoxysilane with trimethylsilyl chloride under controlled conditions . The reaction typically requires anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
3-Aminopropylbis(trimethylsiloxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols.
Condensation Reactions: It can react with other silanes or siloxanes to form larger siloxane networks.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Aminopropylbis(trimethylsiloxy)methylsilane has a wide range of applications in scientific research:
Biology: This compound is used in the functionalization of biomolecules and surfaces for biological assays and experiments.
Mechanism of Action
The mechanism of action of 3-Aminopropylbis(trimethylsiloxy)methylsilane involves its ability to form covalent bonds with various substrates. The amino group can react with other functional groups, such as carboxyl or hydroxyl groups, to form stable amide or ester bonds. This property makes it useful in the modification of surfaces and the synthesis of complex organosilicon compounds.
Comparison with Similar Compounds
3-Aminopropylbis(trimethylsiloxy)methylsilane can be compared with other similar compounds, such as:
(3-Aminopropyl)triethoxysilane: This compound is frequently used in silanization processes and has similar applications in surface modification.
(3-Aminopropyl)trimethoxysilane: It is used as a silane coupling agent and has applications in the synthesis of nanomaterials.
The uniqueness of 3-Aminopropylbis(trimethylsiloxy)methylsilane lies in its specific structure, which provides distinct reactivity and stability compared to other aminosilanes.
Properties
Molecular Formula |
C10H26NO2Si3 |
|---|---|
Molecular Weight |
276.57 g/mol |
InChI |
InChI=1S/C10H26NO2Si3/c1-15(2,3)12-10(14,8-7-9-11)13-16(4,5)6/h7-9,11H2,1-6H3 |
InChI Key |
PXZKMLQHHLRXJD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CCCN)(O[Si](C)(C)C)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


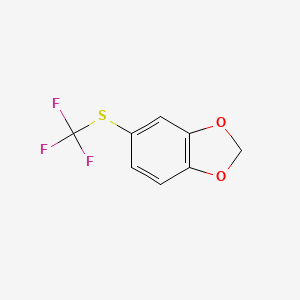


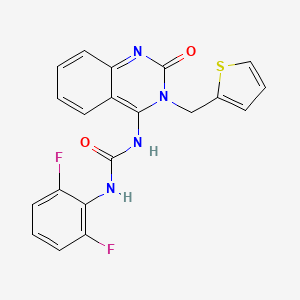
![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)
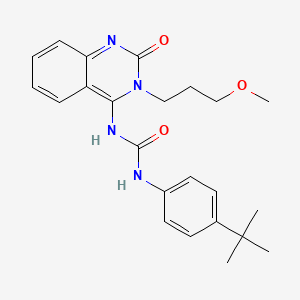
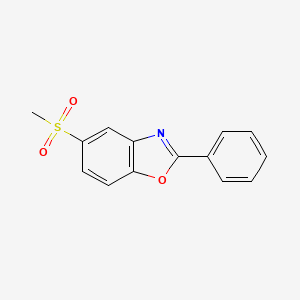
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119185.png)
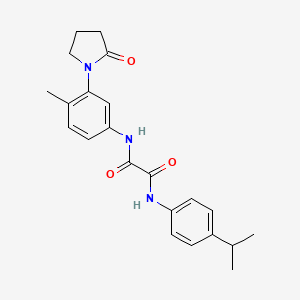
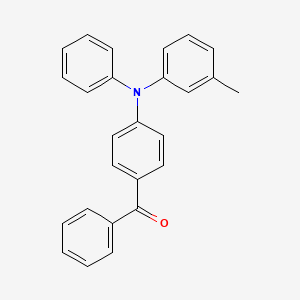
![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
